Tyrphostin 47 -

Tyrphostin 47

Catalog Number: EVT-1564023
CAS Number:
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tyrphostin 47 was first synthesized in the context of developing selective inhibitors for receptor tyrosine kinases. Its classification falls under the category of kinase inhibitors, specifically targeting the epidermal growth factor receptor, which is implicated in numerous cancers and other diseases. The compound is sourced from chemical suppliers and is often used in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tyrphostin 47 involves several key steps:

  1. Starting Material: The synthesis typically begins with a benzylidenemalononitrile derivative.
  2. Condensation Reaction: This derivative undergoes a condensation reaction with thiourea to form a thiocinnamamide structure.
  3. Hydroxylation: The next step involves hydroxylation, where hydroxyl groups are introduced at the 3 and 4 positions of the aromatic ring.
  4. Purification: Finally, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The detailed retrosynthetic analysis includes utilizing advanced chemical databases to predict feasible synthetic routes, ensuring accuracy and efficiency in the synthesis process.

Molecular Structure Analysis

Structure and Data

Tyrphostin 47 features a complex molecular structure characterized by its specific functional groups that confer its biological activity. The molecular formula is C16_{16}H14_{14}N2_{2}O, with a molecular weight of approximately 250.30 g/mol. The structure consists of an aromatic ring system with substituents that are critical for its interaction with target kinases.

Chemical Reactions Analysis

Reactions and Technical Details

Tyrphostin 47 participates in various chemical reactions pertinent to its function as a kinase inhibitor. Its primary reaction mechanism involves non-enzymatic decarboxylation when interacting with substrates like pyruvate. This reaction has been studied extensively to understand its impact on metabolic pathways, particularly in cancer cells .

In addition to decarboxylation, Tyrphostin 47 can influence other biochemical pathways, including those related to glucose transport and mitochondrial function, although the exact mechanisms remain an area of active research .

Mechanism of Action

Process and Data

The mechanism of action for Tyrphostin 47 primarily involves the inhibition of tyrosine phosphorylation mediated by epidermal growth factor receptor kinase. By binding to the active site of this kinase, Tyrphostin 47 prevents substrate phosphorylation, effectively disrupting signaling pathways that promote cell proliferation and survival.

Key Points:

  • Target: Epidermal growth factor receptor kinase.
  • Biochemical Pathways: Primarily affects the epidermal growth factor receptor signaling pathway.
  • Pharmacokinetics: Soluble in dimethyl sulfoxide and ethanol, indicating good bioavailability for laboratory applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (50 mg/ml) and ethanol (40 mM).

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Exhibits reactivity typical of compounds that interact with biological receptors, particularly through hydrogen bonding and hydrophobic interactions.
Applications

Scientific Uses

Tyrphostin 47 has several applications in scientific research:

  • Cancer Research: Used extensively to study cancer cell signaling pathways and the effects of inhibiting tyrosine kinases on tumor growth.
  • Pharmacological Studies: Investigated for its potential role in reversing multidrug resistance in cancer cells by inhibiting efflux pumps like ABCG2 .
  • Metabolic Studies: Explored for its effects on metabolic pathways, particularly those involving glucose metabolism under hypoxic conditions .
Introduction to Tyrosine Kinase Inhibitors

Historical Development of Tyrphostins as Pharmacological Agents

The tyrphostin class emerged from pioneering work in the late 1980s by Alexander Levitzki and colleagues, who systematically designed low molecular weight compounds targeting the tyrosine kinase signaling cascade [7]. The term "tyrphostin" (tyrosine phosphorylation inhibitor) was coined to describe synthetic analogs derived from the natural compound erbstatin, identified as a weak tyrosine kinase inhibitor [4]. This represented a paradigm shift in pharmacological thinking, challenging the prevailing dogma that the high conservation of kinase domains precluded the development of selective inhibitors [4]. Early structure-activity relationship (SAR) studies focused on epidermal growth factor receptor (EGFR) inhibition, leading to compounds with progressively enhanced potency and selectivity [7]. The tyrphostin platform demonstrated that systematic chemical optimization could yield ATP-competitive inhibitors with diverse kinase selectivity profiles, laying essential groundwork for modern kinase drug discovery. By the 1990s, multiple tyrphostins showed efficacy in preclinical cancer models, culminating in the landmark demonstration that AG490 could eradicate Jak2-driven pre-B acute lymphoblastic leukemia in mice [4]. This established tyrphostins not merely as research tools but as validated prototypes for therapeutic development.

Structural Classification of Tyrphostins and Their Mechanistic Diversity

Tyrphostins exhibit remarkable structural heterogeneity but share common pharmacophoric features centered around aromatic systems with hydrogen-bonding substituents. Based on core chemical scaffolds, tyrphostins are categorized into several classes:

  • Benzylidenemalononitriles (BMNs): Characterized by an electron-deficient vinyl bond conjugated with malononitrile (e.g., Tyrphostin A25)
  • Hydroxybenzylidenepropanedinitriles: Incorporate additional nitrile groups enhancing electrophilicity
  • Cyanocinnamamides: Feature α-cyanoacrylamide moieties conferring conformational restriction (e.g., Tyrphostin 47)
  • Quinoxalines: Heterocyclic systems targeting specific kinase subsets

Table 1: Representative Tyrphostins and Their Kinase Selectivity Profiles

TyrphostinCore StructurePrimary TargetsCellular Effects
AG17 (AG80)QuinoxalineEGFR, PDGFRSMC proliferation inhibition
AG82BenzylidenemalononitrileLck, Src familyT-cell signaling modulation
AG490HydroxybenzylidenepropanedinitrileJak2, EGFRLeukemia cell apoptosis
Tyrphostin 47CyanocinnamamideEGFR, PDGFR, Bcr-AblG1/S arrest, cyclin B1 suppression

Mechanistically, tyrphostins function predominantly through competitive inhibition at the ATP-binding site or substrate-binding pocket of tyrosine kinases [7]. More recently, certain members (e.g., degrasyn, AG556) containing electrophilic Michael acceptors (e.g., cyanoacrylates) were shown to act via covalent modification of nucleophilic cysteine residues near the substrate entry channel [8]. This covalent mechanism involves bond formation with specific cysteines (e.g., C416 and C418 in 5-lipoxygenase), resulting in prolonged target suppression [8]. The diversity in tyrphostin structures translates to varied biological effects: AG17 inhibits EGF-induced tyrosine phosphorylation and pancreatic cancer cell growth [9], AG490 disrupts JAK-STAT signaling in leukemia [4], while Tyrphostin 47 uniquely suppresses cyclin B1 expression and CDK1 activity in breast cancer cells [5].

Role of Tyrphostin 47 in the Evolution of Targeted Kinase Inhibition

Tyrphostin 47 (AG-213, 3,4-dihydroxy-α-cyanothiocinnamamide) occupies a pivotal position in kinase inhibitor development as one of the earliest multi-kinase inhibitors with documented cellular efficacy. Its identification stemmed from medicinal chemistry efforts optimizing the cyanocinnamamide scaffold for enhanced potency against EGFR (IC₅₀ = 2.4 μM) while serendipitously inhibiting related kinases including PDGFR (IC₅₀ = 3.5 μM) and p210Bcr-Abl (IC₅₀ = 5.9 μM) [6] [10]. This polypharmacology profile anticipated the therapeutic rationale for later clinical kinase inhibitors like sunitinib. Mechanistically, Tyrphostin 47 represented a departure from earlier tyrphostins by demonstrating effects beyond immediate kinase inhibition—specifically, interference with cell cycle regulators. In MCF-7 breast cancer cells, Tyrphostin 47 caused profound suppression of cyclin B1 protein levels (≈90% reduction) and inhibition of cyclin B1/p34cdc2 (CDK1) complex activity, inducing G1/S arrest without significantly affecting G1 cyclins (D1, E) or overall tyrosine kinase activity [5]. This revealed that tyrphostins could exert indirect cell cycle effects through downstream targets, expanding their perceived mechanism beyond direct kinase inhibition. Furthermore, Tyrphostin 47 demonstrated proof-of-concept efficacy in diverse pathological models, inhibiting smooth muscle cell proliferation in vascular injury, Shiga toxin-induced cytotoxicity via p38 MAPK suppression, and pancreatic cancer growth [2] [6] [9].

Properties

Product Name

Tyrphostin 47

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)

InChI Key

ZGHQGWOETPXKLY-UHFFFAOYSA-N

Synonyms

3,4-dihydroxy-alpha-cyanothiocinnamide
3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer
AG 213
AG-213
AG213
alpha-cyano-3,4-dihydroxythiocinnamamide
RG 50864
RG-50864
RG50864
tyrphostin 47
tyrphostin A47
tyrphostin AG-213
tyrphostin AG213
tyrphostin RG50864

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.